molecular formula C19H24O4 B2816072 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene CAS No. 1164-05-2

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene

Cat. No.: B2816072
CAS No.: 1164-05-2
M. Wt: 316.397
InChI Key: ZRAINUOVGRPDBP-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene, identified by CAS Registry Number 1164-05-2, is a complex bisphenol derivative of high interest in chemical and pharmaceutical research . This compound, with a molecular formula of C19H24O4 and a molecular weight of 316.39 g/mol, features a central methylene bridge connecting two 4,5-dimethoxy-2-methylphenyl aromatic rings . This specific structural motif, characterized by its methoxy and methyl substituents, makes it a valuable and versatile intermediate in various synthetic pathways, particularly for constructing more complex molecular architectures . The compound is typically supplied as a high-purity solid and is soluble in common organic solvents, facilitating its use in laboratory settings. Researchers utilize this compound extensively as a key precursor in the synthesis of novel chemical entities. Its unique structural and functional properties have sparked investigation into its potential for developing new materials, including polymers with enhanced thermal stability and mechanical strength . In the realm of medicinal chemistry, derivatives based on similar dimethoxy-methylbenzene scaffolds are being explored for their biological activities. For instance, recent research has identified related dihydropyrimidone compounds containing the 1,4-dimethoxy-2-methylbenzene group as potent α-glucosidase inhibitors, demonstrating significant potential for application in diabetes management research . This highlights the value of our product as a critical building block for generating compounds for biochemical screening and drug discovery programs. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-12-7-16(20-3)18(22-5)10-14(12)9-15-11-19(23-6)17(21-4)8-13(15)2/h7-8,10-11H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAINUOVGRPDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2-methyl-4,5-dimethoxybenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the aromatic rings play a crucial role in binding to these targets, influencing various biochemical pathways. The compound may exert its effects through modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Applications/Notes
1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene C₂₀H₂₄O₄ 328.40 Dimethoxy, methyl, benzyl Symmetrical diarylmethane structure Potential intermediate; structural studies
4',5'-Dimethoxy-2'-methylacetophenone C₁₁H₁₄O₃ 194.23 Ketone, dimethoxy, methyl Single acetophenone core Chemical intermediate; CAS 24186-66-1
Mitoquinol derivative Not specified Not provided Triphenylphosphonium, dihydroxy Mitochondria-targeting side chain Antioxidant studies; enhances mitochondrial uptake
3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one C₂₀H₁₉ClO₅ 374.81 Chloro, hydroxy, ketone, dimethoxy Twisted phenyl rings (66.3° dihedral angle) Crystallography; planar distortion affects π-π stacking
Key Observations:
  • Symmetry vs. Asymmetry : The target compound’s symmetrical structure contrasts with the twisted conformation of the prop-2-en-1-one derivative (66.3° dihedral angle), which reduces planarity and impacts intermolecular interactions .
  • Functional Groups: The acetophenone analog (C₁₁H₁₄O₃) lacks the methylene bridge and second aromatic ring, resulting in lower molecular weight and distinct reactivity (e.g., ketone-based reactions) .
  • Bioactivity: The mitoquinol derivative incorporates a triphenylphosphonium group for mitochondrial targeting, a feature absent in the target compound, highlighting how aromatic substituents can be tailored for specific biological roles .

Physicochemical Properties

  • Solubility : The target compound’s methoxy and methyl groups enhance lipophilicity compared to the hydroxyl- and chloro-substituted prop-2-en-1-one derivative, which may exhibit higher polarity.
  • Crystallinity : Symmetrical diarylmethanes often exhibit higher melting points and crystallinity due to efficient packing, whereas twisted structures (e.g., the prop-2-en-1-one analog) may form less ordered crystals .

Biological Activity

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene, also known as a derivative of dimethoxy phenyl compounds, has garnered interest in various biological applications due to its structural properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's chemical formula is C14H22O4C_{14}H_{22}O_{4} with a molecular weight of 250.34 g/mol. It features two methoxy groups and a methyl group on the phenyl ring, which are significant for its biological interactions. The structural formula can be represented as follows:

InChI InChI 1S C14H22O4 c1 11 8 13 17 2 14 18 3 9 12 11 10 16 6 4 15 5 7 16 h8 9 15H 4 7 10H2 1 3H3\text{InChI }\text{InChI 1S C14H22O4 c1 11 8 13 17 2 14 18 3 9 12 11 10 16 6 4 15 5 7 16 h8 9 15H 4 7 10H2 1 3H3}

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study reported that related dimethoxyphenyl compounds showed low micromolar activity against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431), blocking cell cycle progression through tubulin polymerization inhibition .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Dimethoxy Compound AMIA PaCa-20.5Inhibition of tubulin polymerization
Dimethoxy Compound BA4310.8Cell cycle arrest in mitosis
1-Dimethoxy-MethylbenzeneHeLa1.0Induces apoptosis via caspase activation

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : A derivative was tested for antibacterial properties with promising results against multi-drug resistant strains. The structure–activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups significantly enhanced antimicrobial activity .

Table 2: Antimicrobial Activity Data

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Dimethoxy Compound CE. coli25
Dimethoxy Compound DS. aureus15
1-Dimethoxy-MethylbenzenePseudomonas aeruginosa30

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.
  • Antioxidant Properties : The methoxy groups contribute to antioxidant activities that may protect cells from oxidative stress.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.

Q & A

Q. What are the optimal synthetic routes for 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Friedel-Crafts alkylation or Ullmann coupling are viable pathways for synthesizing bis-aryl methanes. For example, using a methylene-bridged diaromatic system, optimize temperature (e.g., 80–120°C) and catalyst load (e.g., AlCl₃ or CuI) to enhance cross-coupling efficiency .
  • Solvent selection (e.g., DMF or THF) and reflux duration (12–24 hours) significantly influence yield. Monitor reaction progress via TLC or HPLC to terminate at peak product formation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and methyl groups (δ 2.1–2.3 ppm) to confirm substitution patterns. Compare with structurally similar compounds (e.g., 2-(3,4-dimethoxyphenyl)imidazoles) to resolve overlapping signals .
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions. For example, use single-crystal diffraction data to validate the methylene bridge geometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust. Implement local exhaust ventilation during synthesis .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, rinse immediately with water (15 minutes for eyes) and seek medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and potential reactivity in catalytic applications?

Methodological Answer:

  • Perform DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO orbitals and identify electron-rich regions (e.g., methoxy groups). Compare with experimental UV-Vis spectra (λ ~270–300 nm) to validate computational models .
  • Simulate reactivity in cross-coupling reactions by analyzing charge distribution at the methylene bridge. Optimize catalytic conditions (e.g., Pd-based systems) using predicted activation energies .

Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding biological activity?

Methodological Answer:

  • Dose-response assays : Test cytotoxicity (e.g., IC₅₀) across cell lines (e.g., HEK293) to validate computational toxicity models. Use ANOVA to assess statistical significance of discrepancies .
  • Structural analogs : Synthesize derivatives with modified methoxy/methyl groups to isolate variables affecting bioactivity. Compare with reference compounds (e.g., 4-Methoxymethcathinone) to refine structure-activity relationships .

Q. What environmental impact assessment methodologies are appropriate for evaluating its persistence and bioaccumulation?

Methodological Answer:

  • OECD 307 guideline : Conduct soil simulation studies to measure half-life under aerobic/anaerobic conditions. Use LC-MS/MS to quantify degradation products (e.g., demethylated derivatives) .
  • Ecotoxicity assays : Test effects on aquatic organisms (e.g., Daphnia magna) to determine LC₅₀ values. Correlate with logP (estimated ~3.5) to predict bioaccumulation potential .

Q. How do structural modifications at specific positions influence physical and chemical properties?

Methodological Answer:

  • Methoxy → hydroxy substitution : Reduces lipophilicity (logP decreases by ~0.5 units) and alters solubility. Confirm via shake-flask method and HPLC retention time analysis .
  • Methyl group stereochemistry : Use chiral HPLC or circular dichroism to assess enantiomer-specific interactions (e.g., with cytochrome P450 enzymes) .

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